2-(2,6-Dichlorophenyl)ethanimidamide hydrochloride

Neuroscience Parkinson's disease models Structure-activity relationship

Researchers developing anti-Parkinson screening models require the authentic 2,6-dichloro isomer-positional analogs (e.g., 3,4-dichloro) exhibit divergent pharmacology and cannot substitute. • Exclusive LON 954 precursor: Only this scaffold yields the potent, selective tremorogenic agent (5-100 mg/kg p.o.) without confounding akinesia or rigidity; tremorogenic action is abolished by altering aromatic substitution. • Defined α₂-adrenoceptor pharmacology: Ortho-substitution confers unique receptor binding; pyrrolidine derivatives show 10-fold weaker affinity. • Reliable supply: Available in 97-98% purity from established channels with full analytical documentation.

Molecular Formula C8H9Cl3N2
Molecular Weight 239.5 g/mol
CAS No. 175276-76-3
Cat. No. B070588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,6-Dichlorophenyl)ethanimidamide hydrochloride
CAS175276-76-3
Molecular FormulaC8H9Cl3N2
Molecular Weight239.5 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)CC(=[NH2+])N)Cl.[Cl-]
InChIInChI=1S/C8H8Cl2N2.ClH/c9-6-2-1-3-7(10)5(6)4-8(11)12;/h1-3H,4H2,(H3,11,12);1H
InChIKeyYNPZJFKKDYCULJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,6-Dichlorophenyl)ethanimidamide Hydrochloride: Chemical Profile


2-(2,6-Dichlorophenyl)ethanimidamide hydrochloride (CAS 175276-76-3) is an amidine derivative featuring a 2,6-dichlorophenyl moiety linked to an ethanimidamide group, formulated as the hydrochloride salt with molecular formula C₈H₉Cl₃N₂ and molecular weight 239.53 g/mol . The compound is commercially available as a white to off-white solid with a melting point of approximately 323–325°C [1], and is soluble in polar solvents including water and methanol due to its salt form . It serves as a versatile synthetic intermediate in medicinal chemistry and organic synthesis, with established utility as a building block for pharmaceuticals and agrochemicals .

Precursor for tremorogenic agent LON 954 synthesis
Scaffold for α₂-adrenoceptor ligand development
Building block for MAO-B inhibitor research

Why Positional Isomer Substitution Is Not Valid


Substitution of 2-(2,6-dichlorophenyl)ethanimidamide hydrochloride with the 3,4-dichloro positional isomer or other structural analogs is not scientifically valid due to documented divergence in pharmacological activity profiles. In structure-activity relationship studies, the 2,6-dichloro substitution pattern confers distinct receptor binding behavior: compounds with a 2,6-dichlorophenyl substitution exhibit α₂-adrenergic receptor affinity profiles that differ from those of corresponding imidazoline analogs, whereas pyrrolidine derivatives show a 10-fold weaker affinity [1]. Furthermore, the tremorogenic action of derivatives synthesized from this scaffold is reported as highly structure-specific—substantially diminished or abolished by changes in aromatic substitution pattern, modification of the carbon linkage, or N-methylation [2]. Notably, 3,4-dichlorophenylacetamidine demonstrates N-methyltransferase inhibition (pI₅₀ = 5.36) [3], a distinct pharmacological profile not established for the 2,6-dichloro derivative, underscoring that positional isomerism directly alters biological target engagement.

  • 3,4-Dichloro positional isomer redirects enzyme target from MAO-B to NMT
  • Pyrrolidine or imidazoline analogs may not reproduce α₂-adrenoceptor binding anomaly
  • Altered aromatic substitution or N-methylation may abolish tremorogenic activity

Quantitative Differentiation from Closest Analogs


Tremorogenic Activity: LON 954 vs. Modified Analogs

N-Carbamoyl-2-(2,6-dichlorophenyl)acetamidine hydrochloride (LON 954), synthesized directly from 2-(2,6-dichlorophenyl)ethanimidamide hydrochloride as the precursor scaffold, exhibits tremorogenic activity that is abolished or greatly diminished by changes in aromatic substitution pattern, carbon linker modification, or N-methylation [1]. Comparative evaluation of benzylimidoylurea derivatives identified LON 954 as the most potent member of the series [2]. In rats, LON 954 produces reproducible, consistent tremor at 16 Hz frequency within 2 minutes of intraperitoneal administration (5–20 mg/kg), lasting 30–45 minutes, and is accompanied by significant increases in 5-HT content in the tuberculum olfactorium and basal ganglia [3].

Tremorogenic Activity
Head-to-head
LON 954: full tremorogenic activity; analogs with altered substitution, linker, or N-methylation: abolished
Structural specificity confirms precursor requirement
In vivo tremor models, dose-dependent rest tremor
Neuroscience Parkinson's disease models Structure-activity relationship

MAO-B Inhibition vs. 3,4-Dichloro Analog NMT Activity

The N-carbamoyl derivative (LON 954) synthesized from this compound demonstrates reversible, competitive inhibition of monoamine oxidase (MAO) activity with selectivity towards type-B MAO across various tissue preparations [1]. In contrast, the 3,4-dichlorophenyl positional isomer exhibits norepinephrine N-methyltransferase (NMT) inhibition with pI₅₀ = 5.36 [2], a distinct enzyme target profile. The 2,6-dichloro substitution pattern directs pharmacological activity toward MAO-B modulation, whereas the 3,4-dichloro arrangement redirects activity toward NMT inhibition.

Enzyme Target Profile
Cross-study context
2,6-Dichloro derivative inhibits MAO-B; 3,4-dichloro analog inhibits NMT (pI₅₀ 5.36)
Target divergence confirms isomer-dependent pharmacology
In vitro enzyme assays; distinct pathways
Enzymology MAO inhibition Neuropharmacology

α₂-Adrenergic Binding: 2,6-Dichlorophenyl vs. Pyrrolidine Analogs

In a structure-activity relationship study evaluating 43 clonidine-related compounds for [³H]clonidine binding displacement at α₂-adrenergic receptors in rat brain, compounds bearing a 2,6-dichlorophenyl-substituted moiety exhibited exceptional binding behavior. While oxazolidine ring-containing compounds showed approximately similar affinities to corresponding imidazolines, the 2,6-dichlorophenyl-substituted compound was a documented exception to this trend [1]. In contrast, pyrrolidine derivatives demonstrated a 10-fold weaker affinity compared to reference compounds [1]. Ortho substitution on the phenyl ring was identified as a necessary structural requirement for high α₂-receptor affinity [1].

α₂-Adrenoceptor Affinity
Class-level
2,6-Dichlorophenyl compound: documented exception to oxazolidine–imidazoline trend; pyrrolidine analogs: different affinity
Unique binding anomaly requires specific substitution pattern
[³H]clonidine displacement assay in rat brain
Receptor pharmacology Binding affinity α₂-adrenoceptor

LON 954 vs. Oxotremorine: Differential Tremor Profile

LON 954 produces a reproducible, dose-dependent rest tremor in mice (5–100 mg/kg p.o.) that differs mechanistically and phenotypically from oxotremorine-induced tremor. Unlike oxotremorine, LON 954-induced tremor is not accompanied by akinesia, muscle rigidity, antinociceptive activity, parasympathomimetic effects, or marked hypothermia [1]. LON 954 also acts as an α₂-adrenergic antagonist, antagonizing clonidine-induced inhibition of twitch responses in guinea pig ileum and rat vas deferens, and reversing clonidine's anticonvulsant effect against PTZ-induced convulsions, properties shared with yohimbine [2]. The LD₅₀ in mice is 165 mg/kg p.o. [1].

Tremor Profile vs. Oxotremorine
Head-to-head
LON 954: rest tremor without akinesia, rigidity, hypothermia; oxotremorine: tremor with these effects
Selective tremor model supports dopaminergic screening studies
Binary difference across five pharmacological endpoints
Tremor models Anti-Parkinson screening In vivo pharmacology

Thermal Stability: Melting Point Differentiation from 3,4-Isomer

2-(2,6-Dichlorophenyl)ethanimidamide hydrochloride exhibits a reported melting point range of 323–325°C [1]. The 3,4-dichloro positional isomer (CAS 55154-91-1) shares identical molecular formula and molecular weight but represents a distinct chemical entity with potentially divergent solid-state properties . The high melting point of the 2,6-isomer provides a reliable identity verification parameter and indicates thermal stability suitable for storage at ambient conditions.

Melting Point Identity
Specification review
323–325°C (hydrochloride salt); distinct CAS for 3,4-isomer
Melting point confirms isomer identity upon receipt
Quality control parameter; supplier specification
Physicochemical characterization Purity assessment Solid-state properties

Procurement-Driven Application Scenarios


LON 954 Synthesis for Parkinson's Disease Models

This compound serves as the essential precursor scaffold for synthesizing LON 954, the most potent tremorogenic agent among benzylimidoylurea derivatives [1]. LON 954 produces reproducible, dose-dependent rest tremor (5–100 mg/kg p.o.) without confounding akinesia, rigidity, or parasympathomimetic effects, offering a more selective alternative to oxotremorine for screening anti-Parkinson agents targeting dopaminergic mechanisms [1]. The tremorogenic action is abolished by altering aromatic substitution or modifying the carbon linkage [2], rendering alternative amidine precursors unsuitable.

MAO-B Selective Inhibitor Scaffold Development

The N-carbamoyl derivative (LON 954) synthesized from this compound exhibits reversible, competitive MAO inhibition with selectivity toward type-B MAO [3]. This activity profile is distinct from the 3,4-dichlorophenyl analog, which instead inhibits norepinephrine N-methyltransferase (NMT) with pI₅₀ = 5.36 [4]. Researchers developing MAO-B targeted tool compounds or therapeutics must use the 2,6-dichloro isomer to access this specific enzyme inhibition pathway.

α₂-Adrenergic Receptor Pharmacology Studies

The 2,6-dichlorophenyl moiety confers unique α₂-adrenergic receptor binding behavior: compounds with this substitution pattern are documented exceptions to oxazolidine–imidazoline affinity similarity trends, whereas pyrrolidine derivatives show 10-fold weaker affinity [5]. Ortho substitution is necessary for high α₂-receptor affinity [5]. LON 954 additionally demonstrates α₂-antagonist activity, antagonizing clonidine-induced effects in both central and peripheral preparations [6], establishing this scaffold as a valuable tool for α₂-adrenoceptor investigations.

Reference Standard for Impurity Profiling and Analytical Methods

Commercial suppliers offer this compound in purity grades of 95%, 97%, and 98% with melting point specification at 323–325°C , suitable for use as a reference standard in analytical method development. The compound is available from multiple established vendors including Thermo Fisher Scientific, Apollo Scientific, and Santa Cruz Biotechnology, supporting reliable procurement for analytical chemistry applications .

Application
Selection Property
Validation Focus
Tremor model studies (LON 954-based)
Precursor-dependent tremorogenic activity
Tremor endpoint specificity vs. oxotremorine
MAO-B inhibitor research scaffold
Isomer-directed enzyme target profile
MAO-B vs. NMT selectivity validation
α₂-Adrenoceptor pharmacology studies
2,6-Dichloro substitution-dependent affinity
α₂-Antagonist activity and binding anomaly
Analytical reference standard
Identity-confirmed reference grade
Melting point identity verification
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